6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21-6-5-19(16-1-2-16)24-26(21)14-15-8-11-25(12-9-15)22(28)18-4-3-17-7-10-23-20(17)13-18/h3-7,10,13,15-16,23H,1-2,8-9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCGAZBYAKBIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis.
Mode of Action
This compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes regulated by FXR.
Biochemical Pathways
The activation of FXR leads to changes in several biochemical pathways. These include pathways involved in lipid and glucose metabolism, and bile acid synthesis. The exact downstream effects can vary, but generally, FXR activation leads to improved metabolic regulation.
Result of Action
The activation of FXR by this compound has been shown to have robust lipid-modulating properties . Specifically, it has been observed to lower low-density lipoprotein (LDL) and triglycerides while raising high-density lipoprotein (HDL) in preclinical species. These changes in lipid levels could potentially have beneficial effects in conditions such as dyslipidemia.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can influence the rate of certain reactions. Additionally, the presence of other compounds or drugs could potentially affect the compound’s action through drug-drug interactions.
Biological Activity
6-Cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS Number: 2176069-96-6) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 376.5 g/mol. Its structural features include a cyclopropyl group, an indole moiety, and a piperidine ring, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 2176069-96-6 |
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant activity:
- Against MRSA : MIC as low as 0.98 μg/mL.
- Against Staphylococcus aureus ATCC 25923 : MIC of 3.90 μg/mL.
- Against MRSA ATCC 43300 : MIC below 1 μg/mL.
These results suggest that the compound may be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance .
Anticancer Activity
The compound has also shown potential in anticancer applications. In vitro studies indicated that it exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.
- Results : Compounds similar to this structure demonstrated selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts .
The proposed mechanism involves the interaction with specific proteins and pathways critical for bacterial survival and cancer cell proliferation:
- Molecular Docking Studies : Indicated binding affinity to RelA/SpoT homolog proteins, which play a role in bacterial stress responses.
- Indole Derivative Activity : The indole component may enhance the compound's ability to disrupt biofilm formation and induce cell death in pathogens .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated several derivatives of indole-based compounds, including this one, revealing potent activity against both Gram-positive and Gram-negative bacteria, albeit with varied effectiveness across different strains .
- Cytotoxicity Assessment : In another investigation, derivatives were tested for cytotoxic effects against human cancer cell lines, showing promising results that warrant further exploration into their therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the dihydropyridazinone core but differ in substituents on the piperidine ring and adjacent functional groups:
Structural and Functional Differences
2202163-38-8
- Substituent : Replaces the indole-carbonyl group with a 6-(trifluoromethyl)pyridazinyl moiety.
- The pyridazine ring may engage in different hydrogen-bonding interactions compared to the indole system .
2320857-94-9
- Substituent : Substitutes the indole with an oxane-2-carbonyl group.
- Impact: The oxane (tetrahydrofuran) ring introduces a non-aromatic, oxygen-rich system, which may improve aqueous solubility but reduce aromatic stacking interactions. This modification could alter target selectivity in receptor-binding assays .
1156804-41-9
- Substituent : Features a hydroxymethyl group on the piperidine ring.
- This structural change might shift the compound’s pharmacokinetic profile compared to the lipophilic indole derivative .
Hypothesized Structure-Activity Relationships (SAR)
Indole vs. Pyridazine : The indole group in the target compound likely provides strong aromatic interactions with hydrophobic pockets in biological targets (e.g., kinases or GPCRs), whereas the pyridazine in 2202163-38-8 may favor polar interactions.
Cyclopropyl Group: The cyclopropyl substituent in the target compound could reduce metabolic oxidation at the 6-position, extending half-life compared to non-cyclopropyl analogs.
Oxane vs. Piperidine Modifications: The oxane ring in 2320857-94-9 may reduce binding affinity in targets requiring planar aromatic systems but improve solubility for intravenous formulations .
Q & A
Q. What are the key synthetic strategies for preparing 6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine with a diketone precursor.
- Step 2 : Introduction of the cyclopropyl group through nucleophilic substitution or cross-coupling reactions under palladium catalysis.
- Step 3 : Coupling the indole-piperidine fragment using amide bond formation (e.g., HATU/DIPEA activation) .
- Critical Parameters : Optimize reaction temperature (e.g., 60–80°C for amide coupling) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., cyclopropyl CH signals at δ 0.8–1.2 ppm; indole NH at δ ~10 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N or Ar) in amber vials to prevent oxidation and photodegradation.
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid aqueous environments unless stability data confirm compatibility .
Advanced Research Questions
Q. How can reaction yields be optimized during the formation of the indole-piperidine-carboxylate linkage?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to enhance amide bond efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DCM) improve solubility of aromatic intermediates.
- Temperature Control : Maintain 0–5°C during activation to reduce racemization .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets).
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations.
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled competitors) to determine IC values .
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Clarify ambiguous proton-proton correlations (e.g., overlapping piperidine signals).
- DFT Calculations : Compare computed C chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate tautomeric forms .
Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?
- Methodological Answer :
- Analog 1 : Replace cyclopropyl with methyl group; observe reduced metabolic stability (t <1 hr in liver microsomes).
- Analog 2 : Substitute indole with benzimidazole; note improved binding affinity (ΔG = –2.3 kcal/mol in docking studies) .
Q. How can forced degradation studies be designed to assess stability under stress conditions?
- Methodological Answer :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (40°C, 24 hr); monitor degradation via HPLC.
- Oxidative Stress : Treat with 3% HO; track peroxide-sensitive groups (e.g., indole ring).
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
Q. What computational tools are effective for predicting target interactions?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., kinases from PDB) to predict binding modes.
- MD Simulations (GROMACS) : Analyze ligand-protein stability over 100-ns trajectories .
Q. How should contradictory bioactivity data between academic studies be addressed?
- Methodological Answer :
- Assay Validation : Cross-test compounds in the same lab (e.g., confirm IC values using identical cell lines and protocols).
- Purity Reassessment : Verify compound integrity via LC-MS; impurities >1% can skew results.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
